molecular formula C20H12Br3IN2O5 B14949311 2-iodo-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2-iodo-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B14949311
M. Wt: 726.9 g/mol
InChI Key: MGUSIBPQWNOLOL-YCPBAFNGSA-N
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Description

2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is a complex organic compound that features multiple functional groups, including iodine, bromine, phenoxy, hydrazone, and furoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE typically involves multiple steps:

    Formation of the 2,4,6-tribromophenoxyacetyl hydrazone: This step involves the reaction of 2,4,6-tribromophenol with chloroacetic acid to form 2,4,6-tribromophenoxyacetic acid, which is then reacted with hydrazine to form the hydrazone derivative.

    Iodination of the phenyl ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Coupling with furoic acid: The iodinated hydrazone derivative is then coupled with furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furoate moieties.

    Reduction: Reduction reactions can occur at the hydrazone and phenyl groups.

    Substitution: The iodine and bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules:

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes and interactions.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It could be explored for use in agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE: This compound is unique due to its combination of iodine, bromine, phenoxy, hydrazone, and furoate moieties.

    2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE: Similar compounds may include other iodinated or brominated phenyl derivatives, hydrazones, and furoates.

Uniqueness

The uniqueness of 2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H12Br3IN2O5

Molecular Weight

726.9 g/mol

IUPAC Name

[2-iodo-4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H12Br3IN2O5/c21-12-7-13(22)19(14(23)8-12)30-10-18(27)26-25-9-11-3-4-16(15(24)6-11)31-20(28)17-2-1-5-29-17/h1-9H,10H2,(H,26,27)/b25-9+

InChI Key

MGUSIBPQWNOLOL-YCPBAFNGSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)I

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)I

Origin of Product

United States

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